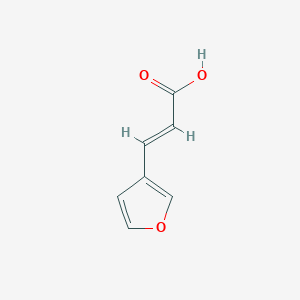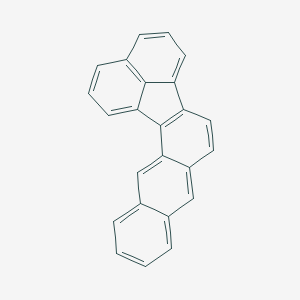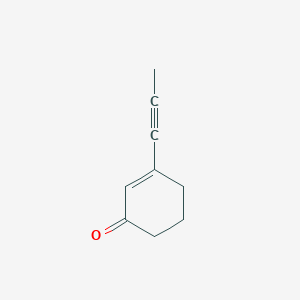
3-Prop-1-ynylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Prop-1-ynylcyclohex-2-en-1-one is a chemical compound that belongs to the class of enones. It is also known as 3-(Prop-1-ynyl)cyclohex-2-enone and has a molecular formula of C10H10O. This compound has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-Prop-1-ynylcyclohex-2-en-1-one is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Prop-1-ynylcyclohex-2-en-1-one. However, studies have shown that it has potential anticancer activity. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Prop-1-ynylcyclohex-2-en-1-one in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions.
Future Directions
There are several future directions for research on 3-Prop-1-ynylcyclohex-2-en-1-one. One area of interest is its potential applications in drug discovery. It has been shown to have potential anticancer activity and could be further developed as a potential therapeutic agent. Another area of interest is its use as a starting material for the synthesis of other compounds. Further research could explore the potential of this compound in organic synthesis.
Synthesis Methods
The synthesis of 3-Prop-1-ynylcyclohex-2-en-1-one can be achieved through various methods. One of the most common methods involves the reaction of 3-bromocyclohex-2-en-1-one with propargyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound with a yield of around 70%.
Scientific Research Applications
3-Prop-1-ynylcyclohex-2-en-1-one has been the subject of scientific research due to its potential applications in various fields. One of the areas where this compound has been studied extensively is in the field of organic synthesis. It has been used as a starting material for the synthesis of various other compounds.
properties
CAS RN |
118946-88-6 |
|---|---|
Product Name |
3-Prop-1-ynylcyclohex-2-en-1-one |
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
3-prop-1-ynylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h7H,3,5-6H2,1H3 |
InChI Key |
HWGKJPICUMNLBC-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC(=O)CCC1 |
Canonical SMILES |
CC#CC1=CC(=O)CCC1 |
synonyms |
2-Cyclohexen-1-one, 3-(1-propynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




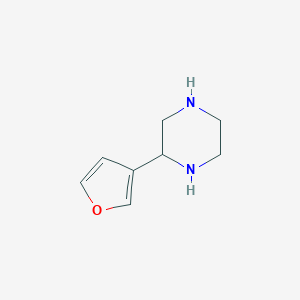
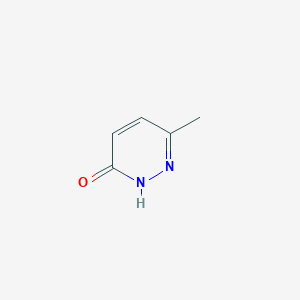


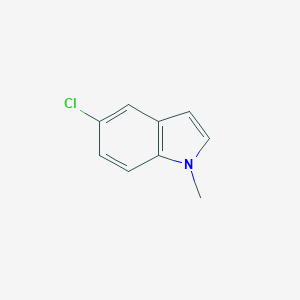
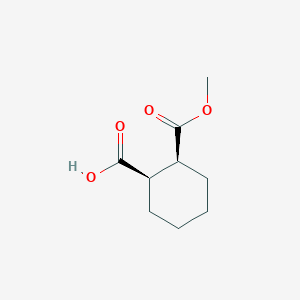
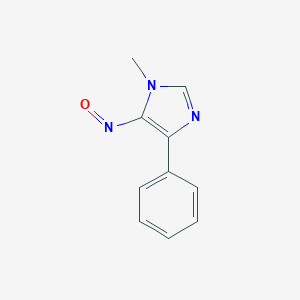
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
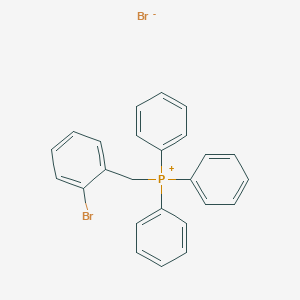
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
